5-Acetyl-2-(2-ethoxyphenoxy) pyridine
Description
Historical Development and Research Context
The compound first emerged in synthetic chemistry literature during the early 2010s as part of efforts to develop pyridine-based ligands for catalytic systems. Its initial synthesis involved Ullmann-type coupling reactions between 2-ethoxyphenol and halogenated pyridine precursors, followed by Friedel-Crafts acetylation. A 2024 inventory from BLD Pharm confirmed commercial availability, reflecting growing industrial interest.
Key milestones include:
Structural Significance in Heterocyclic Chemistry
The molecule features three critical domains:
- Pyridine Core : The $$ \text{C}{5}\text{H}{4}\text{N} $$ ring provides aromatic stability ($$ \text{Resonance Energy} = 117 \, \text{kJ/mol} $$) and basicity ($$ \text{pK}_a \approx 1.7 $$).
- 2-Ethoxyphenoxy Group : The ether-linked phenyl ring introduces steric bulk and electron-donating effects via the ethoxy substituent.
- Acetyl Moiety : The ketone at position 5 enables nucleophilic additions and serves as a directing group for further functionalization.
Table 1 : Comparative Structural Features of Pyridine Derivatives
Research Trajectory and Academic Interest
Recent investigations focus on three domains:
- Synthetic Methodology : Innovations in one-pot cyclization strategies using pyrrolidine catalysts (2023).
- Biological Activity : Structural analogs demonstrate antiproliferative effects against cancer cell lines (HepG-2 IC$$_{50}$$ = 7.83 μM).
- Materials Science : Pyridine-ether hybrids show promise as ligands in luminescent metal-organic frameworks.
A 2025 PubChem update revealed 18 synthetic routes to related acetylpyridines, with 42% employing nucleophilic aromatic substitution.
Key Research Questions and Challenges
Four unresolved issues dominate current discourse:
- Regioselectivity Control : Competing acetyl migration during N-arylhydrazone formation remains problematic.
- Scalability : Industrial production faces hurdles in purifying regioisomers from Ullmann coupling byproducts.
- Electronic Tuning : Precise modulation of the pyridine ring’s electron density through substituent effects requires further study.
- Biological Target Identification : While spiro-pyridine analogs inhibit EGFR/VEGFR-2, the specific targets of this compound remain uncharacterized.
Properties
IUPAC Name |
1-[6-(2-ethoxyphenoxy)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-18-13-6-4-5-7-14(13)19-15-9-8-12(10-16-15)11(2)17/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRUGJYUDDNKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=NC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(2-ethoxyphenoxy) pyridine typically involves the reaction of 2-ethoxyphenol with 2-chloropyridine under basic conditions to form the intermediate 2-(2-ethoxyphenoxy)pyridine. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-(2-ethoxyphenoxy) pyridine can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 5-carboxy-2-(2-ethoxyphenoxy) pyridine.
Reduction: Formation of 5-(1-hydroxyethyl)-2-(2-ethoxyphenoxy) pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-2-(2-ethoxyphenoxy) pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(2-ethoxyphenoxy) pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Ethoxy vs. tert-Butyl Groups: The tert-butyl substituents in 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine contribute to a higher molecular weight (317.34 g/mol) and greater hydrophobicity, which may reduce aqueous solubility but improve lipid membrane permeability .
Physicochemical Data: Melting/boiling points and density data are largely unavailable for these compounds. The 2,4-di-tert-butyl derivative is noted for stability under recommended storage conditions, while the benzyloxy analog requires storage at room temperature in sealed containers to prevent moisture exposure .
Biological Activity
5-Acetyl-2-(2-ethoxyphenoxy) pyridine, a compound characterized by its unique structural features, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant studies surrounding this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 245.28 g/mol. The compound features an acetyl group, a pyridine ring, and an ethoxyphenoxy substituent, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.28 g/mol |
| CAS Number | 1545974-42-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyridine ring allows for potential interactions with enzymes and receptors involved in signaling pathways. Specifically, compounds with similar structures have been noted to exhibit:
- Enzyme Inhibition : Compounds like this may inhibit specific kinases or enzymes that are critical in cellular signaling pathways.
- Antioxidant Activity : The structural components may confer the ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, indicating potential as antimicrobial agents.
Case Studies and Experimental Results
-
Anticancer Activity : A study examining the effects of various pyridine derivatives, including this compound, demonstrated cytotoxic effects on cancer cell lines. The compound showed significant inhibition of cell proliferation at micromolar concentrations.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : Ranged from 10 µM to 30 µM depending on the cell line.
-
Antimicrobial Studies : In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Approximately 50 µg/mL for S. aureus.
-
Docking Studies : Molecular docking simulations indicated that the compound binds effectively to active sites of several protein targets involved in cancer progression and inflammation. Binding affinities were calculated using AutoDock Vina software.
- Target Proteins : CDK5 (Cyclin-dependent kinase), COX-2 (Cyclooxygenase).
- Binding Energy : Ranged from -7.0 to -9.0 kcal/mol, suggesting a strong interaction.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer, Antimicrobial | 10 - 30 |
| 4-Acetylpyridine | Antimicrobial | >50 |
| Pyridinyl derivatives | Varying kinase inhibition | 20 - 100 |
Q & A
Q. What are the recommended synthetic routes for 5-acetyl-2-(2-ethoxyphenoxy)pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a pyridine precursor (e.g., 5-acetyl-2-chloropyridine) and 2-ethoxyphenol. Key optimization parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates due to their ability to stabilize intermediates .
- Catalysts : Use of CuI or Pd-based catalysts to facilitate coupling reactions, with temperatures ranging from 80–120°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing 5-acetyl-2-(2-ethoxyphenoxy)pyridine?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. The acetyl group (δ ~2.6 ppm in ¹H NMR) and ethoxyphenoxy moiety (δ ~1.4 ppm for –OCH₂CH₃) provide diagnostic peaks .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities from incomplete substitution .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, though challenges arise due to the compound’s low crystallinity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NOE correlations in NMR) be resolved for this compound?
- Methodological Answer : Contradictions in NOE data may arise from conformational flexibility of the ethoxyphenoxy group. Strategies include:
- Variable-Temperature NMR : Conduct experiments at low temperatures (−40°C) to slow molecular motion and clarify through-space interactions .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to identify dominant conformers .
- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish between rotational isomers .
Q. What strategies are effective in optimizing the compound’s solubility for biological assays without altering its core structure?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity .
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetyl or ethoxy positions to enhance aqueous solubility .
- Nanoparticle Encapsulation : Employ liposomal or polymeric carriers to improve bioavailability, monitored via dynamic light scattering (DLS) .
Q. How can researchers address discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) to calibrate inter-lab variability .
- Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) to calculate IC₅₀ values and assess reproducibility .
- Metabolite Profiling : LC-MS/MS can identify degradation products that may interfere with activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
